(-)-11,13-Dehydroeriolin

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H20O4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one |

InChI |

InChI=1S/C15H20O4/c1-8-9-6-12-14(2,19-12)5-4-11-15(3,18-11)7-10(9)17-13(8)16/h9-12H,1,4-7H2,2-3H3/t9-,10+,11-,12-,14-,15-/m1/s1 |

InChI Key |

SSZZFAJCDFWCJW-JCJKHTMNSA-N |

SMILES |

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@](O3)(C[C@H]4[C@H](C[C@H]1O2)C(=C)C(=O)O4)C |

Canonical SMILES |

CC12CCC3C(O3)(CC4C(CC1O2)C(=C)C(=O)O4)C |

Synonyms |

11(13)-dehydroivaxillin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (-)-11,13-Dehydroeriolin: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-11,13-Dehydroeriolin, a sesquiterpene lactone primarily isolated from the plant Carpesium abrotanoides L., has emerged as a compound of interest in oncological research. Possessing a characteristic α-methylene-γ-lactone moiety, this natural product exhibits significant antiproliferative and pro-autophagic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a discussion of its potential mechanisms of action, including the induction of protective autophagy. This document aims to serve as a valuable resource for researchers exploring the therapeutic potential of this promising natural compound.

Chemical Structure and Physicochemical Properties

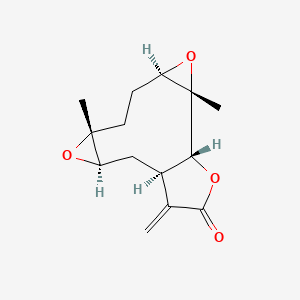

This compound, also known as 11(13)-Dehydroivaxillin, is a sesquiterpene lactone with the molecular formula C₁₅H₂₀O₄.[1] Its chemical structure is characterized by a complex fused ring system and an exocyclic double bond at the 11 and 13 positions, which is a common feature in many biologically active sesquiterpene lactones.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 87441-73-4 | [1] |

| Molecular Formula | C₁₅H₂₀O₄ | [1] |

| Molecular Weight | 264.32 g/mol | [1] |

| Appearance | Pale yellow to yellowish-green solid | [2] |

| Melting Point | High melting point (specific value not reported) | [2] |

| Boiling Point | 415.0 ± 45.0 °C (Predicted) | [1] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

Biological Activity

This compound has demonstrated notable biological activities, primarily its antiproliferative effects on various cancer cell lines and its ability to induce protective autophagy.

Antiproliferative Activity

Studies have shown that this compound exhibits significant cytotoxic effects against a panel of human cancer cell lines. The α-methylene-γ-lactone functional group is believed to be crucial for its biological activity, likely through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | ED₅₀ (µM) | Source(s) |

| L1210 | Leukemia | < 20 | [3] |

| A549 | Lung Carcinoma | < 20 | [3] |

| SK-OV-3 | Ovarian Cancer | < 20 | [3] |

| SK-MEL-2 | Melanoma | < 20 | [3] |

| XF-498 | CNS Cancer | < 20 | [3] |

| HCT-15 | Colon Cancer | < 20 | [3] |

Induction of Protective Autophagy

Recent research has indicated that sesquiterpene lactones isolated from Carpesium abrotanoides, including compounds structurally related to this compound, can induce protective autophagy in cancer cells.[4] Autophagy is a cellular self-digestion process that can either promote cell survival or lead to cell death, depending on the cellular context and the nature of the stimulus. In the case of some anticancer agents, the induction of autophagy can be a mechanism of drug resistance, where the cancer cells utilize autophagy to survive the stress induced by the treatment. Understanding this dual role is critical for the development of effective therapeutic strategies.

Experimental Protocols

Isolation of this compound from Carpesium abrotanoides

The following is a general protocol for the isolation of sesquiterpene lactones from Carpesium abrotanoides, which can be adapted for the specific purification of this compound.

Diagram 1: General Workflow for Isolation of this compound

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered whole plant of Carpesium abrotanoides L. is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with sesquiterpene lactones, is collected and concentrated.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of petroleum ether and ethyl acetate to separate the components based on polarity.

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a methanol-water mobile phase to yield pure this compound.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Diagram 2: MTT Assay Workflow

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Autophagy Induction Assessment (Western Blot)

Western blotting can be used to detect changes in the levels of key autophagy-related proteins, such as LC3 and p62. The conversion of LC3-I to LC3-II and the degradation of p62 are hallmark indicators of autophagy induction.

Diagram 3: Western Blot Workflow for Autophagy Markers

Caption: Workflow for assessing autophagy induction via Western blot.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against LC3, p62, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its ability to induce autophagy suggests a potential interaction with key regulatory pathways such as the PI3K/Akt/mTOR and MAPK pathways. These pathways are central to cell growth, proliferation, and survival and are often dysregulated in cancer.

Diagram 4: Hypothesized Signaling Pathway of this compound

Caption: Hypothesized mechanism of action for this compound.

The inhibition of the PI3K/Akt/mTOR pathway is a common mechanism for the induction of autophagy. By inhibiting this pathway, this compound may relieve the inhibitory effect of mTOR on the autophagy machinery, leading to the formation of autophagosomes. The interplay between autophagy and apoptosis is complex and context-dependent. Further research is needed to elucidate the exact molecular targets of this compound and to understand how it orchestrates these cellular processes to exert its anticancer effects.

Conclusion

This compound is a promising natural product with demonstrated antiproliferative and autophagy-inducing properties. Its potential to modulate key cancer-related signaling pathways makes it an attractive candidate for further investigation in drug discovery and development. The experimental protocols and data summarized in this guide provide a foundation for researchers to explore the therapeutic potential of this and other related sesquiterpene lactones. Future studies should focus on elucidating the precise molecular targets and signaling pathways, as well as evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. Design, Synthesis, and Anti-Hepatocellular Carcinoma Evaluation of Sesquiterpene Lactone Epimers Trilobolide-6-O-isobutyrate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic sesquiterpene lactones from Carpesium abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into (-)-11,13-Dehydroeriolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-11,13-Dehydroeriolin is a naturally occurring sesquiterpene lactone that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are crucial for its identification and characterization. Furthermore, this document details the experimental protocols for the isolation and analysis of this compound and explores its known biological signaling pathways.

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on the interpretation of its spectroscopic data. The following tables summarize the key NMR and MS data points.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: Specific ¹H and ¹³C NMR data for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| Data not available in search results |

Note: Specific MS data for this compound were not available in the provided search results. The table is formatted for the inclusion of such data when it becomes available.

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve a series of standard laboratory procedures for natural product chemistry.

Isolation of this compound

This compound is a natural product that can be isolated from plants of the Carpesium genus, such as Carpesium abrotanoides L.[1] A general procedure for the isolation of sesquiterpene lactones from plant material is as follows:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing the target compound is subjected to various chromatographic techniques for purification. This typically includes:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for final purification to obtain the pure compound.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.

-

Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

-

Biological Activity and Signaling Pathways

This compound, also known as 11(13)-dehydroivaxillin, has demonstrated significant cytotoxic activity against various cancer cell lines.[2] Its mechanism of action is believed to involve the modulation of key cellular signaling pathways, particularly the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers. Studies have shown that 11(13)-dehydroivaxillin can directly interact with IKKα/IKKβ, key kinases in the NF-κB pathway, leading to the inhibition of NF-κB activation.[3] This inhibition contributes to the compound's anti-proliferative and pro-apoptotic effects on cancer cells.[3]

The following diagram illustrates the proposed mechanism of action of this compound on the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a sesquiterpene lactone with promising anticancer properties. While detailed, publicly available spectroscopic datasets are currently limited, the established methodologies for the isolation and characterization of related natural products provide a clear path for further investigation. The elucidation of its inhibitory action on the NF-κB signaling pathway offers a solid foundation for future research into its therapeutic potential. This technical guide serves as a valuable resource for scientists and researchers dedicated to the exploration of novel anticancer agents from natural sources.

References

The Core Biosynthesis Pathway of Sesquiterpene Lactones: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Sesquiterpene lactones (STLs) are a diverse class of naturally occurring bioactive compounds with significant therapeutic potential, including anti-inflammatory, anti-malarial, and anti-cancer properties. This guide provides an in-depth technical overview of the core biosynthetic pathway of STLs, from the central precursor farnesyl pyrophosphate (FPP) to the formation of characteristic sesquiterpene backbones and their subsequent oxidative modifications. Detailed experimental protocols for key analytical and biochemical procedures are provided, alongside quantitative data on enzyme kinetics. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of STL biosynthesis for applications in metabolic engineering and drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of sesquiterpene lactones is a multi-step process that begins with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP).[1][2] This central pathway can be broadly divided into two key stages: the formation of the sesquiterpene skeleton by sesquiterpene synthases (STSs) and the subsequent oxidative modifications, primarily by cytochrome P450 monooxygenases (CYPs), which lead to the formation of the characteristic lactone ring and other functional groups.[3][4]

Formation of the Sesquiterpene Backbone

The initial and often rate-limiting step in STL biosynthesis is the cyclization of the linear C15 precursor, FPP, into a diverse array of cyclic sesquiterpene scaffolds.[5] This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). The specific STS involved determines the foundational carbon skeleton of the resulting STL. Two of the most well-characterized STSs in the context of STL biosynthesis are:

-

Germacrene A Synthase (GAS): This enzyme catalyzes the formation of (+)-germacrene A, a key intermediate in the biosynthesis of a large number of STLs, including costunolide and parthenolide.[6][7]

-

Amorpha-4,11-diene Synthase (ADS): ADS is the first committed enzyme in the biosynthesis of artemisinin, a potent antimalarial drug. It converts FPP to amorpha-4,11-diene.[5]

Oxidative Modifications and Lactone Ring Formation

Following the formation of the sesquiterpene backbone, a series of oxidative reactions occur, which are predominantly catalyzed by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups and other functionalities, ultimately leading to the formation of the γ-lactone ring that is a hallmark of STLs. Key CYPs in this process include:

-

Germacrene A Oxidase (GAO): This enzyme hydroxylates germacrene A at the C12 position, initiating the pathway towards costunolide.

-

Costunolide Synthase (COS): This P450 enzyme further oxidizes the germacrene A-derived intermediate to form costunolide, a central precursor for many other STLs.[8][9]

-

Kauniolide Synthase (KLS): This enzyme is involved in the conversion of costunolide to kauniolide, demonstrating the role of CYPs in further diversifying the STL landscape.[10]

The following diagram illustrates the core biosynthetic pathway leading to the formation of costunolide, a key intermediate for many sesquiterpene lactones.

Quantitative Data on Key Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic parameters of its constituent enzymes. Below is a summary of reported kinetic data for key sesquiterpene synthases.

| Enzyme | Substrate | Km (µM) | Vmax (pmol h⁻¹ µg⁻¹) | kcat (s⁻¹) | Source Organism | Reference |

| Germacrene A Synthase (CiGASsh) | FPP | 3.2 | 21.5 | - | Cichorium intybus | [7] |

| Germacrene A Synthase (CiGASlo) | FPP | 6.9 | 13.9 | - | Cichorium intybus | [7] |

| Amorpha-4,11-diene Synthase | FPP | 0.6 - 9 | - | - | Artemisia annua | [11] |

| Amorpha-4,11-diene Synthase (H448A variant) | FPP | - | - | ~5x WT | Artemisia annua | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of sesquiterpene lactone biosynthesis.

Heterologous Expression and Purification of Sesquiterpene Synthases in E. coli

This protocol describes the expression of a sesquiterpene synthase gene in E. coli and subsequent purification of the recombinant protein.

Materials:

-

Expression vector (e.g., pET series) containing the sesquiterpene synthase gene with a polyhistidine tag.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with 10-20 column volumes of wash buffer.

-

Elute the protein with elution buffer.

-

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

-

Desalt the purified protein into a suitable storage buffer.

The following diagram illustrates the general workflow for heterologous expression and purification.

In Vitro Enzyme Assay for Sesquiterpene Synthase Activity

This protocol is for determining the activity of a purified sesquiterpene synthase.

Materials:

-

Purified sesquiterpene synthase.

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

Farnesyl pyrophosphate (FPP) substrate.

-

Organic solvent for extraction (e.g., hexane or ethyl acetate).

-

Internal standard (e.g., caryophyllene).

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified enzyme in a glass vial.

-

Initiate the reaction by adding FPP to a final concentration in the low micromolar range.

-

Overlay the reaction mixture with an equal volume of the organic solvent containing the internal standard.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours) with gentle agitation.

-

Stop the reaction by vortexing vigorously to extract the sesquiterpene products into the organic layer.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Analyze the extracted products by GC-MS.

-

Identify the product peaks by comparing their mass spectra and retention times with authentic standards or library data.

-

Quantify the product formation relative to the internal standard.

GC-MS Analysis of Sesquiterpenes

This protocol outlines the general conditions for analyzing sesquiterpene products.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: 5°C/minute to 150°C.

-

Ramp 2: 10°C/minute to 280°C, hold for 5 minutes.

-

-

Transfer Line Temperature: 280°C

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

LC-MS/MS Analysis of Sesquiterpene Lactones

This protocol provides a general method for the sensitive and selective quantification of sesquiterpene lactones.

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Reversed-phase C18 column.

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the compounds of interest.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor-to-product ion transitions for each target STL must be optimized.

Regulation of Sesquiterpene Lactone Biosynthesis

The biosynthesis of STLs is tightly regulated by a complex network of signaling molecules and transcription factors. The phytohormone jasmonic acid (JA) and its derivatives (jasmonates) are key signaling molecules that induce the expression of STL biosynthetic genes in response to various stresses, such as herbivory and pathogen attack.[13]

The jasmonate signaling pathway culminates in the activation of various transcription factor families, including:

-

MYC: MYC2 is a key transcription factor that acts as a master regulator of jasmonate-responsive genes, including those involved in STL biosynthesis.[13]

-

WRKY: WRKY transcription factors have been shown to regulate the expression of genes in the artemisinin biosynthetic pathway.[14]

-

AP2/ERF: Members of the APETALA2/Ethylene Response Factor family are also implicated in the regulation of STL biosynthesis.[14]

-

bHLH: Basic helix-loop-helix transcription factors can regulate the expression of key enzymes in the sesquiterpene biosynthesis pathway.[14]

The following diagram provides a simplified overview of the jasmonate signaling pathway leading to the activation of STL biosynthesis.

Conclusion

The biosynthesis of sesquiterpene lactones is a complex and highly regulated process with significant implications for drug development and crop improvement. A thorough understanding of the core biosynthetic pathway, the enzymes involved, and their regulation is crucial for the successful metabolic engineering of these valuable compounds. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and exploit the vast potential of sesquiterpene lactones.

References

- 1. Insights into the structure-function relations of amorpha-4,11- diene synthase - Abdallah - Biotarget [biotarget.amegroups.org]

- 2. researchgate.net [researchgate.net]

- 3. Genetic background of sesquiterpene lactones biosynthesis in Asteraceae. A review | Agronomy Science [czasopisma.up.lublin.pl]

- 4. mdpi.com [mdpi.com]

- 5. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CRISPR/Cas9 targeted inactivation of the kauniolide synthase in chicory results in accumulation of costunolide and its conjugates in taproots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA-Sequencing Reveals the Involvement of Sesquiterpene Biosynthesis Genes and Transcription Factors during an Early Response to Mechanical Wounding of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of (-)-11,13-Dehydroeriolin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(-)-11,13-Dehydroeriolin, a sesquiterpene lactone isolated from the medicinal plant Carpesium abrotanoides L., has emerged as a molecule of interest in cancer research due to its notable antiproliferative properties. This technical guide provides a comprehensive analysis of its biological activity, focusing on its cytotoxic effects and its role in inducing protective autophagy. The information presented herein is intended to support further investigation and potential therapeutic development of this natural compound.

Core Biological Activity: Cytotoxicity and Autophagy Induction

This compound, also known as 11,13-didehydroivaxillin, demonstrates significant cytotoxic activity against a range of human tumor cell lines.[1] Furthermore, sesquiterpene lactones from Carpesium abrotanoides L. have been shown to induce protective autophagy, a cellular process of self-digestion that can have a dual role in cancer, either promoting cell survival or contributing to cell death.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound has been quantitatively assessed against several human cancer cell lines. The following table summarizes the reported median effective dose (ED50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells. All tested sesquiterpene lactones from the source plant, including this compound, exhibited significant cytotoxicity with ED50 values below 20 microM.[1]

| Cell Line | Cancer Type | ED50 (µM) |

| L1210 | Leukemia | < 20 |

| A549 | Lung Carcinoma | < 20 |

| SK-OV-3 | Ovarian Cancer | < 20 |

| SK-MEL-2 | Melanoma | < 20 |

| XF-498 | CNS Cancer | < 20 |

| HCT-15 | Colon Cancer | < 20 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's biological activity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to determine cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The ED50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Autophagy Detection: LC3 Immunoblotting

The conversion of LC3-I to LC3-II is a hallmark of autophagy induction. This can be monitored by Western blotting.

Principle: During autophagy, the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosomal membranes. An increase in the amount of LC3-II is indicative of an increase in the number of autophagosomes.

Protocol:

-

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with this compound at various concentrations and for different time points. Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the level of LC3-II relative to a loading control (e.g., β-actin or GAPDH) indicates the induction of autophagy.

Visualizing the Biological Processes

The following diagrams illustrate the experimental workflow and the induced signaling pathway.

Caption: Experimental workflow for assessing the biological activity of this compound.

Caption: Proposed signaling pathway for this compound-induced protective autophagy.

References

In-depth Analysis of (-)-11,13-Dehydroeriolin's Antiproliferative Effects on Cancer Cells: A Review of Available Data

Researchers, scientists, and drug development professionals exploring novel anticancer agents will find the sesquiterpene lactone (-)-11,13-Dehydroeriolin to be a compound of interest. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth data regarding its specific antiproliferative effects, quantitative metrics, and mechanisms of action.

A key study by Yang BJ, et al., published in Natural Product Research in 2022, investigated fourteen sesquiterpene lactones from Carpesium abrotanoides L., including this compound (referred to as compound 9 in some commercial contexts). While this study is the primary source citing the compound's activity, the published abstract focuses on the potent effects of a different compound, designated as compound 6. The abstract details that compound 6 exhibited strong cytotoxic activity against five human cancer cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), MDA-MB-231 (breast adenocarcinoma), and CNE2 (nasopharyngeal carcinoma), with IC50 values ranging from 2.73 to 7.21 µM.[1][2] Furthermore, this compound was found to induce G2/M cell cycle arrest and apoptosis through the accumulation of reactive oxygen species (ROS).[1][2] The study also mentions that compounds 1 and 6 were capable of activating protective autophagy and inducing lysosomal biogenesis.[1][2]

Unfortunately, the full text of this pivotal study, which may contain the specific data for this compound, is not accessible through publicly available databases. Consequently, the core requirements of this technical guide—quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound—cannot be fulfilled at this time.

Future Research Directions

The preliminary information on the class of compounds from Carpesium abrotanoides L. suggests a promising area for cancer research. To fully understand the therapeutic potential of this compound, further investigation is imperative. Future studies should focus on:

-

Quantitative analysis of cytotoxicity: Determining the IC50 values of this compound across a broad panel of cancer cell lines.

-

Elucidation of the mechanism of action: Investigating its effects on cell cycle progression, apoptosis, and other forms of cell death.

-

Identification of molecular targets and signaling pathways: Uncovering the specific proteins and cellular pathways modulated by the compound to exert its antiproliferative effects.

Without access to more detailed research, a comprehensive technical guide on the antiproliferative effects of this compound on cancer cells remains an objective for future work, pending the publication of more extensive data.

References

In Vitro Mechanism of Action of (-)-11,13-Dehydroeriolin: A Technical Guide

A comprehensive review of the available scientific literature reveals a significant lack of published research on the in vitro mechanism of action of the specific compound, (-)-11,13-Dehydroeriolin. Extensive searches of scholarly databases did not yield specific studies detailing its molecular interactions, signaling pathways, or effects on cellular processes.

The initial investigation into the mechanism of action of "this compound" returned information on a variety of other, structurally distinct compounds. These included other natural products and synthetic molecules, which, while exhibiting interesting biological activities, are not directly relevant to the specified topic.

Therefore, it is not possible at this time to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, for the in vitro mechanism of action of this compound.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the absence of data, the following steps are recommended for any party interested in the potential of this compound:

-

Primary Research: The primary need is for foundational in vitro research to be conducted and published. This would involve:

-

Cytotoxicity Screening: Initial assays to determine the cytotoxic or cytostatic effects of this compound against a panel of human cancer cell lines.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the molecular target(s) of the compound.

-

Mechanism of Action Studies: Once a target or a significant cellular effect is identified, further investigation into the downstream signaling pathways would be necessary. This could involve techniques like Western blotting, qPCR, and reporter gene assays.

-

-

Structural Analogs: In the absence of data on this compound, researchers may consider investigating structurally related eriolin compounds to infer potential mechanisms of action that could be tested experimentally.

This document will be updated as soon as peer-reviewed research on the in vitro mechanism of action of this compound becomes publicly available. Until then, this topic remains an open area for scientific discovery.

Unveiling the Role of (-)-11,13-Dehydroeriolin in Cancer Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-11,13-Dehydroeriolin, a sesquiterpene lactone isolated from Carpesium abrotanoides L., has emerged as a molecule of interest in cancer research due to its antiproliferative properties. Recent studies have indicated that one of the mechanisms underlying its anticancer activity involves the induction of protective autophagy in cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound-induced autophagy, including available quantitative data, detailed experimental protocols for key assays, and a visualization of the potential signaling pathways involved. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this natural compound.

Introduction

This compound is a natural product belonging to the class of sesquiterpene lactones[1]. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer effects[2][3]. A study by Yang et al. identified this compound (referred to as compound 6 in their research) as a potent inducer of protective autophagy in various cancer cell lines. This finding suggests a complex role for autophagy in the cellular response to this compound, which may have significant implications for its application in cancer therapy.

Quantitative Data

The following tables summarize the currently available quantitative data on the biological activity of this compound in cancer research.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 2.73 - 7.21 |

| HepG2 | Hepatocellular Carcinoma | 2.73 - 7.21 |

| HCT116 | Colorectal Carcinoma | 2.73 - 7.21 |

| MDA-MB-231 | Breast Cancer | 2.73 - 7.21 |

| CNE2 | Nasopharyngeal Carcinoma | 2.73 - 7.21 |

Data extracted from the abstract of Yang BJ, et al. Nat Prod Res. 2022 Jun;36(12):3207-3210.

Table 2: Induction of Lysosomal Biogenesis by this compound

| Parameter | Value |

| Increase in Lysosomal Biogenesis | 163.7% |

Data extracted from the abstract of Yang BJ, et al. Nat Prod Res. 2022 Jun;36(12):3207-3210.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-induced autophagy. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting for Autophagy Markers

This protocol is used to detect changes in the expression levels of key autophagy-related proteins.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-Beclin-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer on ice.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin. The ratio of LC3-II to LC3-I is a key indicator of autophagosome formation.

Lysosomal Biogenesis and Autophagic Flux Assay (LysoTracker Staining)

This protocol is used to visualize and quantify acidic vesicular organelles, including lysosomes and autolysosomes.

Materials:

-

Cancer cells grown on glass coverslips or in glass-bottom dishes

-

This compound

-

LysoTracker Red DND-99 (or other LysoTracker probes)

-

Hoechst 33342 (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or in glass-bottom dishes and treat with this compound for the desired time.

-

In the last 30-60 minutes of treatment, add LysoTracker Red to the culture medium at a final concentration of 50-100 nM.

-

(Optional) In the last 10 minutes, add Hoechst 33342 for nuclear counterstaining.

-

Wash the cells with pre-warmed PBS.

-

Mount the coverslips with mounting medium or add fresh medium to the dishes.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the fluorescence intensity or the number of puncta per cell to assess lysosomal biogenesis and autophagic flux.

Signaling Pathways and Experimental Workflows

While the precise signaling pathway activated by this compound to induce autophagy has not been fully elucidated, many natural products, including other sesquiterpene lactones, are known to modulate the PI3K/Akt/mTOR pathway[4][5][6]. Inhibition of the mTOR complex 1 (mTORC1) is a central mechanism for autophagy induction. The following diagrams illustrate a potential signaling pathway and a typical experimental workflow for investigating autophagy.

Caption: Hypothetical signaling pathway for this compound-induced autophagy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NF-κB p65 repression by the sesquiterpene lactone, Helenalin, contributes to the induction of autophagy cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]

- 4. Natural products targeting autophagy via the PI3K/Akt/mTOR pathway as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

Cytotoxic Effects of Sesquiterpene Lactones from Carpesium abrotanoides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpesium abrotanoides L., a plant belonging to the Asteraceae family, has a rich history in traditional medicine, particularly in East Asia. Modern phytochemical investigations have revealed that a significant portion of its bioactivity can be attributed to a diverse group of sesquiterpene lactones. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, positioning them as promising candidates for novel anticancer drug development. This technical guide provides a comprehensive overview of the cytotoxic sesquiterpene lactones isolated from Carpesium abrotanoides, their mechanisms of action, and detailed experimental protocols for their study. Quantitative data on their cytotoxic activities are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of their therapeutic potential.

Introduction

Sesquiterpene lactones are a large and structurally diverse class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. The α-methylene-γ-lactone moiety is a common feature in many of these compounds and is often associated with their biological activity, including their cytotoxic effects. Numerous sesquiterpene lactones have been isolated from Carpesium abrotanoides, exhibiting significant cytotoxic activity against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), often through the modulation of critical cellular signaling pathways such as the JAK2/STAT3 cascade.

Sesquiterpene Lactones from Carpesium abrotanoides and Their Cytotoxic Activities

A variety of sesquiterpene lactones have been isolated and identified from Carpesium abrotanoides. The cytotoxic activities of these compounds have been evaluated against a broad panel of human cancer cell lines. The following tables summarize the quantitative data (IC50 and ED50 values) for some of the most potent sesquiterpene lactones from this plant.

Table 1: Cytotoxic Activity (IC50 in µM) of Sesquiterpene Lactones from Carpesium abrotanoides

| Compound | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | MDA-MB-231 (Breast) | CNE2 (Nasopharyngeal) | K562 (Leukemia) |

| Compound 6 (from a study of 14 SLs) | 2.73 - 7.21 | 2.73 - 7.21 | 2.73 - 7.21 | 2.73 - 7.21 | 2.73 - 7.21 | <10 |

| Dicarabrol C | >20 | - | - | - | - | 3.7 |

| Telekin | - | 2.95 | - | - | - | - |

| 2α,5α-dihydroxy-11αH-eudesma-4(15)-en-12,8β-olide | - | 9.83 | - | - | - | - |

| Oxoeudesm-11(13)-eno-12,8α-lactone | - | 4.15 | - | - | - | - |

Note: Data compiled from multiple sources. A range indicates the reported activity across the five cell lines in that particular study.[1]

Table 2: Cytotoxic Activity (ED50 in µM) of Sesquiterpene Lactones from Carpesium abrotanoides

| Compound | L1210 (Leukemia) | A549 (Lung) | SK-OV-3 (Ovarian) | SK-MEL-2 (Melanoma) | XF-498 (CNS) | HCT-15 (Colon) |

| 4α,5α-epoxy-10α,14-dihydro-inuviscolide | <20 | <10 | <10 | <10 | <10 | <10 |

| 2,3-dihydroaromomaticin | <20 | <10 | <10 | <10 | <10 | <10 |

| Carpesiolin | <20 | <20 | <20 | <20 | <20 | <20 |

| Carabrone | <20 | <20 | <20 | <20 | <20 | <20 |

| Carabrol | <20 | <20 | <20 | <20 | <20 | <20 |

| Telekin | <20 | <10 | <10 | <10 | <10 | <10 |

| Ivalin | <20 | <10 | <10 | <10 | <10 | <10 |

| 11,13-didehydroivaxillin | <20 | <20 | <20 | <20 | <20 | <20 |

Note: All listed compounds showed ED50 values of less than 20 µM against all tested cell lines.[2]

Mechanisms of Cytotoxic Action

The cytotoxic effects of sesquiterpene lactones from Carpesium abrotanoides are mediated by several interconnected mechanisms, primarily leading to cancer cell death and inhibition of proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which these compounds exert their anticancer effects. This process is tightly regulated by a cascade of molecular events. Sesquiterpene lactones from C. abrotanoides have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. For instance, "Compound 6" has been observed to induce G2/M phase cell cycle arrest in a dose-dependent manner.[1] This prevents the cells from entering mitosis and ultimately leads to cell death.

Generation of Reactive Oxygen Species (ROS)

Several sesquiterpene lactones from C. abrotanoides can induce the accumulation of reactive oxygen species (ROS) within cancer cells.[1] While low levels of ROS are involved in normal cellular signaling, excessive ROS can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and triggering apoptotic cell death.

Modulation of Signaling Pathways

The JAK2/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is common in many cancers. Certain sesquiterpene lactones from C. abrotanoides, such as telekin, 2α,5α-dihydroxy-11αH-eudesma-4(15)-en-12,8β-olide, and oxoeudesm-11(13)-eno-12,8α-lactone, have been shown to inhibit the proliferation of HepG-2 liver cancer cells by suppressing the JAK2/STAT3 signaling pathway.[3] This inhibition can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, contributing to the cytotoxic effects. Some compounds have also been implicated in the modulation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the cytotoxic effects of sesquiterpene lactones.

Extraction and Isolation of Sesquiterpene Lactones

A general protocol for the extraction and isolation of sesquiterpene lactones from Carpesium abrotanoides is as follows:

-

Plant Material Preparation: The air-dried and powdered whole plant, aerial parts, or fruits of C. abrotanoides are used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform or ethyl acetate, to separate compounds based on their polarity. The sesquiterpene lactones are typically enriched in the chloroform or ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions showing similar TLC profiles are combined and further purified using techniques such as Sephadex LH-20 column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure sesquiterpene lactones.[4] High-Speed Counter-Current Chromatography (HSCCC) has also been effectively used for the rapid isolation of these compounds.[3]

-

Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated sesquiterpene lactones for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin) are included.

-

MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing MTT (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the sesquiterpene lactone at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound as described for the apoptosis assay. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis and signaling pathways.

-

Protein Extraction: After treatment with the sesquiterpene lactone, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-JAK2, p-STAT3, and their total forms). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Measurement of Intracellular ROS

The generation of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Treatment: Cells are seeded in a 96-well black plate and treated with the sesquiterpene lactone.

-

Probe Loading: After treatment, the cells are incubated with DCFH-DA solution in the dark.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and signaling pathways involved in the cytotoxic effects of sesquiterpene lactones from Carpesium abrotanoides.

Caption: Workflow for the study of cytotoxic sesquiterpene lactones.

References

- 1. Sesquiterpene lactones from Carpesium abrotanoides L. and their activity in inducing protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic sesquiterpene lactones from Carpesium abrotanoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 11,13-didehydroivaxillin [(-)-11,13-Dehydroeriolin]: A Promising Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 11,13-didehydroivaxillin, a sesquiterpene lactone also known as (-)-11,13-Dehydroeriolin. This natural compound, isolated from Carpesium abrotanoides L., has demonstrated significant antiproliferative and pro-apoptotic activity, particularly in non-Hodgkin's lymphoma (NHL). This document summarizes its biological effects, mechanism of action, and provides detailed experimental protocols for its study. The core of its anticancer activity lies in the inhibition of the NF-κB signaling pathway through direct interaction with IκB kinase (IKK) subunits α and β. Furthermore, it modulates other critical cell survival pathways, including PI3K/AKT and ERK, in a cell-type-dependent manner. This guide is intended to serve as a comprehensive resource for researchers investigating novel therapeutic agents for cancer.

Introduction

11,13-didehydroivaxillin, chemically identified as this compound, is a naturally occurring sesquiterpene lactone.[1][2] It has emerged as a compound of interest in oncology research due to its potent antiproliferative properties.[1] A key study has identified it as a potential therapeutic agent against non-Hodgkin's lymphoma (NHL), a common hematologic malignancy.[1] The compound exerts its effects by targeting multiple signaling cascades crucial for cancer cell survival and proliferation.[1]

Chemical Properties

| Property | Value |

| Synonyms | This compound, 11(13)-dehydroivaxillin |

| Molecular Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| CAS Number | 87441-73-4 |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity and Data Presentation

11,13-didehydroivaxillin exhibits selective cytotoxicity against lymphoma cells while showing minimal effect on normal human mononuclear cells.[1] Its primary biological activities include the inhibition of cell proliferation and the induction of apoptosis.[1]

Antiproliferative Activity

The compound has shown significant dose- and time-dependent inhibition of cell proliferation in various non-Hodgkin's lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Type of Lymphoma | IC50 (µM) at 48h |

| NAMALWA | Burkitt's Lymphoma | ~2.5 |

| U2932 | Diffuse Large B-cell Lymphoma | ~2.5 |

| SU-DHL-2 | Diffuse Large B-cell Lymphoma | ~5 |

| Daudi | Burkitt's Lymphoma | ~10 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | >10 |

Data extracted and estimated from graphical representations in "Identification of 11(13)-dehydroivaxillin as a potent therapeutic agent against non-Hodgkin's lymphoma"[1]

Induction of Apoptosis

Treatment with 11,13-didehydroivaxillin leads to a significant increase in the apoptotic cell population in sensitive NHL cell lines. This is evidenced by an increase in the subG1 cell population and positive Annexin V staining.[1] The induction of apoptosis is further confirmed by the cleavage of caspase-3 and PARP.[1]

Mechanism of Action & Signaling Pathways

The primary mechanism of action of 11,13-didehydroivaxillin is the inhibition of the NF-κB signaling pathway.[1] This is achieved through direct binding to the IKKα and IKKβ subunits of the IκB kinase complex.[1] This interaction prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[1]

The compound also demonstrates a complex, cell-type-dependent modulation of the PI3K/AKT and ERK signaling pathways.[1]

-

Inhibition: In Daudi, NAMALWA, and U2932 cells, it inhibits the phosphorylation of both AKT and ERK.[1]

-

Differential Modulation: In SU-DHL-4 cells, it increases AKT phosphorylation while decreasing ERK phosphorylation.[1]

-

Activation: In SU-DHL-2 cells, it leads to an increase in the phosphorylation of both AKT and ERK.[1]

Figure 1. Signaling pathway of 11,13-didehydroivaxillin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 of 11,13-didehydroivaxillin.

Materials:

-

Non-Hodgkin's lymphoma cell lines (e.g., NAMALWA, U2932, SU-DHL-2, Daudi, SU-DHL-4)

-

RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

11,13-didehydroivaxillin (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate in a final volume of 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of 11,13-didehydroivaxillin in complete medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the cells for 48 hours under the same conditions.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Figure 2. MTT assay experimental workflow.

Western Blot Analysis for Signaling Pathway Proteins

Materials:

-

NHL cells treated with 11,13-didehydroivaxillin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKα, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with desired concentrations of 11,13-didehydroivaxillin for the indicated times.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection system.

Cellular Thermal Shift Assay (CETSA) for IKKα/IKKβ Target Engagement

Materials:

-

NHL cells

-

11,13-didehydroivaxillin

-

PBS with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Equipment for Western blotting

Procedure:

-

Treat intact NHL cells with 11,13-didehydroivaxillin or vehicle (DMSO) for 1 hour at 37°C.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

-

Collect the supernatant and analyze the protein levels of IKKα and IKKβ in the soluble fraction by Western blotting as described in section 5.2.

-

Increased thermal stability of IKKα and IKKβ in the presence of the compound indicates direct binding.

Synthesis

Conclusion

11,13-didehydroivaxillin [this compound] is a promising natural product with potent and selective anticancer activity against non-Hodgkin's lymphoma. Its well-defined mechanism of action, centered on the inhibition of the NF-κB pathway via direct interaction with IKKα/β, makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound. Future work should focus on elucidating the nuances of its effects on the PI3K/AKT and ERK pathways, establishing a scalable total synthesis, and conducting further in vivo efficacy and toxicity studies.

References

The Impact of (-)-11,13-Dehydroeriolin on Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(-)-11,13-Dehydroeriolin, a sesquiterpene lactone isolated from the plant Carpesium abrotanoides L., has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines. Emerging research indicates that its mechanism of action involves the modulation of key cell signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy. This technical guide provides a comprehensive analysis of the current understanding of how this compound impacts these fundamental cellular processes.

Data Presentation: Cytotoxic Activity

This compound and related compounds from Carpesium abrotanoides L. have shown potent cytotoxic effects across a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | Compound 6 | 2.73 - 7.21 | [1] |

| HepG2 | Hepatocellular Carcinoma | Compound 6 | 2.73 - 7.21 | [1] |

| HCT116 | Colorectal Carcinoma | Compound 6 | 2.73 - 7.21 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | Compound 6 | 2.73 - 7.21 | [1] |

| CNE2 | Nasopharyngeal Carcinoma | Compound 6* | 2.73 - 7.21 | [1] |

*Note: The primary research article by Yang et al. (2021) identifies compound 6 as the most active, with this compound being another active sesquiterpene lactone from the same plant exhibiting similar activities.

Core Mechanisms of Action

Research suggests that this compound exerts its anticancer effects through three primary mechanisms: induction of G2/M cell cycle arrest, triggering of apoptosis, and activation of protective autophagy.

Cell Cycle Arrest at G2/M Phase

This compound has been shown to induce cell cycle arrest at the G2/M transition phase in a dose-dependent manner[1]. This prevents cancer cells from proceeding into mitosis, thereby inhibiting their proliferation. The accumulation of cells in the G2/M phase is a common mechanism for many anticancer agents.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of (-)-11,13-Dehydroeriolin

For Researchers, Scientists, and Drug Development Professionals

Abstract: (-)-11,13-Dehydroeriolin is a naturally occurring sesquiterpene lactone with documented antiproliferative properties, making it a molecule of significant interest in cancer research[1]. As of the latest literature review, a complete total synthesis of this compound has not been published. This document outlines a detailed, proposed synthetic pathway based on established methodologies for the synthesis of structurally related eudesmanolide sesquiterpenoids and the formation of α-methylene-γ-lactones. The proposed route provides a strategic framework for the laboratory synthesis of this promising natural product, enabling further investigation of its therapeutic potential.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound (1) is depicted below. The key disconnection is the α-methylene group of the lactone, leading back to the saturated lactone (2). This intermediate can be envisioned to arise from the corresponding hydroxy acid (3) via lactonization. The stereochemistry of the eudesmanolide core of 3 can be established from a bicyclic intermediate (4), which in turn could be assembled from simpler acyclic or monocyclic precursors using well-established cycloaddition or annulation strategies.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis aims to construct the eudesmanolide skeleton with the correct relative stereochemistry, followed by the installation of the α-methylene-γ-lactone moiety. The pathway is divided into three main stages:

-

Construction of the Eudesmanolide Core: This stage focuses on building the bicyclic system with the necessary stereocenters.

-

Lactone Formation: Cyclization to form the characteristic γ-lactone ring.

-

α-Methylenation: Introduction of the exocyclic double bond to yield the final product.

Stage 1: Construction of the Eudesmanolide Core

A potential starting point for the synthesis is a Wieland-Miescher ketone analogue, which can be prepared enantioselectively. This allows for the establishment of the key stereocenters early in the synthesis.

Stage 2 & 3: Lactone Formation and α-Methylenation